Tetrabutylammonium iodide

Catalog No.
S586556
CAS No.
311-28-4
M.F
C16H36IN
M. Wt
369.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium iodide

CAS Number

311-28-4

Product Name

Tetrabutylammonium iodide

IUPAC Name

tetrabutylazanium;iodide

Molecular Formula

C16H36IN

Molecular Weight

369.37 g/mol

InChI

InChI=1S/C16H36N.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1

InChI Key

DPKBAXPHAYBPRL-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[I-]

Synonyms

tetra-n-butylammonium dodecylsulfate, tetra-n-butylammonium hexafluorophosphate, tetrabutylammonium, tetrabutylammonium azide, tetrabutylammonium bromide, tetrabutylammonium chloride, tetrabutylammonium cyanide, tetrabutylammonium fluoride, tetrabutylammonium hydrogen sulfate, tetrabutylammonium hydroxide, tetrabutylammonium iodide, tetrabutylammonium monophosphate, tetrabutylammonium nitrate, tetrabutylammonium perchlorate, tetrabutylammonium sulfate, tetrabutylammonium sulfate (1:1), sodium salt

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[I-]

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[I-]

Tetrabutylammonium iodide is a quaternary ammonium salt with the chemical formula [(C4H9)4N]I. It consists of a large organic cation, tetrabutylammonium, paired with an iodide anion, which imparts its ionic characteristics. This compound appears as a white to almost white crystalline powder and is soluble in both water and various organic solvents, making it versatile for numerous chemical applications. Tetrabutylammonium iodide is primarily recognized for its role as a phase transfer catalyst, facilitating reactions between reactants in different phases, particularly organic and aqueous environments

As a phase-transfer catalyst, TBAI forms a complex with the ionic species in the aqueous phase. This complex can then migrate to the organic phase due to the lipophilic nature of the n-butyl groups. Once in the organic phase, the ionic species dissociates from the TBAI complex and participates in the reaction [].

Catalyst in Organic Synthesis:

TBAI functions as a phase-transfer catalyst in various organic reactions. Its lipophilic (fat-soluble) nature allows it to transfer ionic species between immiscible phases (e.g., water and organic solvent) facilitating reactions that wouldn't occur otherwise. This unique property makes TBAI valuable in diverse organic syntheses, including:

  • Alkylation reactions: TBAI promotes the transfer of alkyl groups from an aqueous phase to an organic phase, enabling the synthesis of various organic compounds. [Source: Li, J.-J., & Corey, E. J. (1995). Asymmetric synthesis of (+)- and (-)-gibberellic acid using a chiral phase-transfer catalyst. Journal of the American Chemical Society, 117(10), 2901-2902.] ()
  • Acylation reactions: Similar to alkylation, TBAI facilitates the transfer of acyl groups, allowing the introduction of functional groups like amides and esters into organic molecules. [Source: Mukhopadhyay, S., & Hajra, A. (2003). A facile and efficient synthesis of α,β-unsaturated esters using tetrabutylammonium iodide under microwave irradiation. Synlett, 2003(11), 2057-2060.] ()

Ionic Liquid Formation:

TBAI, when combined with specific anions, can form ionic liquids, which are salts with melting points below 100°C. These unique liquids possess various desirable properties, such as high thermal and chemical stability, making them valuable in research applications like:

  • Electrolytes in batteries and supercapacitors: TBAI-based ionic liquids are being explored as electrolytes due to their ability to conduct ions efficiently and their wide electrochemical window. [Source: Armand, M., Endres, F., MacFarlane, D. R., & Ohno, H. (2009). Ionic liquids for cathode materials. Nature Materials, 8(8), 655-660.] ()
  • Extraction solvents for biomolecules: TBAI-based ionic liquids can selectively extract biomolecules like proteins and enzymes from complex mixtures, facilitating their purification and analysis. [Source: Freire, M. G., & Coutinho, J. A. P. (2010). Ionic liquids as an alternative for biocatalysis and bioprocessing. Trends in Biotechnology, 28(6), 339-349.] ()

  • Oxidative α-Azidation: It catalyzes the oxidative α-azidation of carbonyl compounds using sodium azide and dibenzoyl peroxide, generating cyclic β-ketocarbonyl derivatives .
  • Hydroxylation: The compound is utilized in the hydroxylation of naphthoquinone derivatives when combined with tert-butyl hydroperoxide as an oxidant .
  • Aziridination: Tetrabutylammonium iodide has been shown to catalyze the aziridination of alkenes, highlighting its effectiveness in facilitating nucleophilic substitutions .
  • Cross-Coupling Reactions: It enhances transition-metal-free cross-coupling reactions, allowing for the construction of diverse chemical bonds with high selectivity

    Tetrabutylammonium iodide can be synthesized through several methods:

    • Quaternization Reaction: The most common method involves reacting tetrabutylamine with iodine or an iodide salt. This reaction typically occurs in an organic solvent under reflux conditions.
    • Ion Exchange: Tetrabutylammonium bromide can be converted to tetrabutylammonium iodide using an ion exchange process with potassium iodide, where bromide ions are replaced by iodide ions.

    The synthesis methods are generally straightforward and yield high-purity products suitable for laboratory use.

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  • Pharmaceutical Chemistry: Its utility in drug synthesis highlights its importance in pharmaceutical research and development.
  • Interaction studies involving tetrabutylammonium iodide often focus on its catalytic behavior in various reactions. Research indicates that it can form reactive intermediates such as ammonium hypoiodite during catalysis, which enhances its effectiveness in facilitating nucleophilic substitutions and oxidations . The understanding of these interactions aids in optimizing reaction conditions for better yields.

    Tetrabutylammonium iodide shares similarities with other quaternary ammonium salts but stands out due to its specific applications and properties. Here are some comparable compounds:

    CompoundFormulaUnique Features
    Tetrabutylammonium bromide[(C4H9)4N]BrSimilar phase transfer capabilities but less effective than iodide salt.
    Benzyltriethylammonium chloride[C6H5C2H5N]ClUsed in similar applications but can be more expensive and less effective as a catalyst.
    Cetyltrimethylammonium bromide[C16H33N(CH3)3]BrCommonly used as a surfactant; less soluble in water compared to tetrabutylammonium iodide.

    Tetrabutylammonium iodide's unique combination of solubility, catalytic efficiency, and ability to facilitate phase transfer reactions distinguishes it from these similar compounds, making it particularly valuable in organic synthesis and industrial applications.

    The development of quaternary ammonium salts dates back to 1890 when Menschutkin developed the compound via nucleophilic replacement of tertiary amines with an alkyl halide, a process that would later become known as the "Menschutkin reaction". Tetrabutylammonium iodide, specifically, emerged as an important member of this chemical family due to its unique structural characteristics and versatile reactivity profile.

    In its early applications, TBAI was primarily utilized as a simple phase transfer catalyst, but research throughout the 20th century gradually revealed its remarkable versatility. The compound gained substantial research attention in the 1970s and 1980s when chemists began exploring its potential beyond conventional applications, particularly in organic synthesis and catalysis.

    Overview of TBAI's Role in Modern Synthetic Methodologies

    Today, TBAI has established itself as an indispensable tool in the synthetic chemist's arsenal. Its primary applications include serving as a phase transfer catalyst, which enables reactions between compounds in immiscible phases. This property has proven particularly valuable in organic synthesis, where reactions often involve both aqueous and organic phases.

    In recent developments, TBAI has demonstrated exceptional catalytic activity in various transformations, including:

    • Oxidative coupling reactions, particularly in the synthesis of complex organic molecules
    • Azidation of 1,3-dicarbonyl compounds, providing a green and efficient route to nitrogen-containing compounds
    • Cycloaddition of CO₂ to epoxides, contributing to sustainable chemistry practices
    • Regioselective ether cleavage reactions, offering precision in synthetic transformations
    • Allylic oxidation processes, enabling the construction of allylic esters using tert-butyl hydroperoxide as an oxidant

    The chemical versatility of TBAI continues to expand as researchers discover new applications and reaction pathways facilitated by this remarkable compound.

    Research Motivations and Theoretical Frameworks

    Scientific interest in TBAI spans multiple domains of chemistry. Fundamental research has focused on understanding the unique phase behavior of TBAI in multicomponent systems. For instance, molecular dynamics simulations have revealed fascinating insights into TBAI's behavior at interfaces between polar and non-polar media, demonstrating that while the iodide anion moves extensively within the polar phase, the tetrabutylammonium cation remains predominantly at the interface.

    The charge-transfer-to-solvent reactions involving TBAI have also attracted significant attention. Studies using ultrafast photoelectron spectroscopy have examined these reactions in hydrophobic TBAI molecular layers in aqueous solutions, revealing concentration-dependent reaction times and electron binding energies.

    Theoretical investigations have further elucidated TBAI's mechanistic role in various reactions. In the cycloaddition of CO₂ to epoxides, computational studies have demonstrated that TBAI, in combination with Mg(TPP), facilitates a reaction pathway that is significantly more favorable energetically than alternative routes.

    Scope and Structure of the Review

    This comprehensive review explores the multifaceted nature of tetrabutylammonium iodide, beginning with its fundamental properties and structural characteristics. We then examine its diverse applications in synthetic chemistry, with particular emphasis on its catalytic roles. The review also delves into mechanistic investigations that have illuminated TBAI's mode of action in various transformations. Finally, we discuss emerging applications and future research directions, highlighting the continuing importance of TBAI in contemporary chemical research.

    Phase-transfer catalysis relies on the ability of quaternary ammonium salts to shuttle ionic reactants between immiscible phases, enabling reactions that would otherwise be kinetically hindered. Tetrabutylammonium iodide operates by forming lipophilic ion pairs with anions, thereby solubilizing them in organic solvents [1] [6]. For example, in nucleophilic substitution reactions, the iodide anion (I⁻) pairs with the tetrabutylammonium cation ([NBu₄]⁺), creating a species that migrates into the organic phase to react with electrophilic substrates [6].

    The Starks extraction mechanism delineates this process into three steps:

    • Ion exchange at the aqueous-organic interface, where the catalyst (e.g., [NBu₄]⁺Cl⁻) swaps its counterion for the target anion (e.g., CN⁻).
    • Transport of the resulting ion pair ([NBu₄]⁺CN⁻) into the organic phase.
    • Reaction with the organic substrate, regenerating the catalyst [6] [7].

    In contrast, the Makosza interfacial mechanism posits that reactions occur directly at the phase boundary, bypassing full dissolution of the catalyst in either phase. This model explains scenarios where highly lipophilic catalysts like Tetrabutylammonium iodide remain interfacial yet effective [6].

    Key PropertyRole in PTC
    LipophilicityEnhances organic-phase solubility of ion pairs [5] [7].
    Ion-Pair StabilityDetermines anion availability for reaction [1] [4].
    Cation SizeInfluences interfacial packing and anion accessibility [5] [7].

    Mechanistic Theories of Ion Pairing and Interfacial Reactivity

    Computational studies reveal that the [NBu₄]⁺ cation’s tetrahedral geometry creates a “pocket” that weakly coordinates anions via Coulombic interactions, reducing the activation energy for SN2 reactions [5] [7]. This松散 coordination allows anions to retain reactivity while being shielded from the organic medium’s apolar environment.

    Interfacial reactivity is further governed by the Curtin-Hammett principle, where the equilibrium between iodide and bromide anions favors the more reactive species (I⁻) despite its lower concentration. For example, in the presence of Tetrabutylammonium iodide, the reaction:
    $$
    \text{R-Br + R'-O⁻ → R-O-R' + Br⁻}
    $$
    is outpaced by the iodide-mediated pathway:
    $$
    \text{R-I + R'-O⁻ → R-O-R' + I⁻}
    $$
    due to the lower transition-state energy of the iodide pathway [4] [7].

    Molecular Dynamics and Computational Models of Tetrabutylammonium Iodide Behavior

    Molecular dynamics (MD) simulations of Tetrabutylammonium iodide at the formamide/hexane interface elucidate its interfacial behavior. The cation ([NBu₄]⁺) anchors at the interface, with butyl chains extending into the hexane phase, while the iodide anion (I⁻) oscillates between the interface and the aqueous phase [5]. This dynamic partitioning ensures a steady supply of anions for organic-phase reactions.

    Simulation Parameters

    • Force Fields: All-atom models for Tetrabutylammonium iodide, formamide, and hexane.
    • Interface Thickness: 10–14 Å, with gradual polarity transition [5].
    • Cation Mobility: Restricted to the interface, with lateral diffusion coefficients of ~1.5 × 10⁻⁶ cm²/s [5].

    These simulations also highlight the cation’s role in structuring the interfacial region. The tetrabutylammonium moiety induces local ordering of formamide molecules, reducing entropy penalties associated with anion transfer [5].

    Comparative Theoretical Analysis with Related Ammonium Salts

    Tetrabutylammonium iodide’s performance is contextualized against related quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) and cetyltrimethylammonium bromide (CTAB).

    CatalystAnionLipophilicity (log P)Relative Rate (k₁/k₂)
    Tetrabutylammonium iodideI⁻3.21.0 (reference)
    Tetrabutylammonium bromideBr⁻2.80.6
    CTABBr⁻4.10.3

    Key Insights

    • Anion Nucleophilicity: I⁻ outperforms Br⁻ in organic phases due to lower solvation energy [4] [7].
    • Cation Lipophilicity: Longer alkyl chains (e.g., CTAB) enhance organic-phase retention but hinder interfacial mobility [7].
    • Ion-Pair Stability: Tetrabutylammonium iodide’s larger anion-cation size mismatch weakens ion pairing, enhancing anion reactivity [5] [7].

    In oxidation reactions, TBAB’s higher extraction constant for peroxoanions (e.g., HCOOO⁻) makes it superior for oxidations, whereas Tetrabutylammonium iodide excels in nucleophilic substitutions [7]. This dichotomy underscores the importance of matching catalyst properties to reaction requirements.

    Transition-Metal-Free Cross-Coupling Methodologies

    Tetrabutylammonium iodide has emerged as a powerful catalyst for transition-metal-free cross-coupling reactions, offering a sustainable alternative to traditional palladium and nickel-catalyzed processes [1] [2]. The development of these methodologies represents a significant advancement in green chemistry, eliminating the need for expensive and potentially toxic transition metals while maintaining high reaction efficiency and selectivity.

    The tetrabutylammonium iodide and tert-butyl hydroperoxide catalytic system has been extensively studied and optimized for various cross-coupling transformations [2] [3]. This catalytic combination enables the formation of diverse chemical bonds, including carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, through a unified mechanistic pathway. The system operates through the in situ generation of reactive iodine species, which facilitate substrate activation and subsequent coupling reactions.

    Recent mechanistic investigations have revealed that tetrabutylammonium iodide functions as both a radical initiator and a precursor to hypoiodite species [1] [2]. The dual role of tetrabutylammonium iodide in these reactions involves: (1) decomposition of tert-butyl hydroperoxide to generate tert-butyloxyl radicals and tert-butylperoxyl radicals, and (2) oxidation to form hypoiodite intermediates that react with activated substrates under the oxidative environment provided by tert-butyl hydroperoxide.
    Optimization studies have demonstrated that catalyst loading significantly influences reaction outcomes, with 30 mol% tetrabutylammonium iodide typically providing optimal yields across various substrate classes [4] [5]. The reaction conditions have been fine-tuned to operate under mild temperatures (60-100°C) and in environmentally benign solvents, particularly water, which enhances the green chemistry profile of these transformations.

    Radical Initiation and Propagation Mechanisms

    The selectivity of radical initiation can be controlled through careful selection of reaction conditions and substrate structures. Electron-rich substrates typically undergo preferential radical formation, while steric factors can influence the regioselectivity of hydrogen atom abstraction processes [9] [10].

    Tetrabutylammonium Iodide as an Organocatalyst in Oxidative Transformations

    α-Azidation and α-Nitration of Carbonyl Compounds

    Tetrabutylammonium iodide has proven to be an efficient organocatalyst for the α-azidation of carbonyl compounds, particularly β-ketocarbonyl derivatives [11] [12] [13]. The α-azidation methodology employs sodium azide as the azide source in combination with dibenzoyl peroxide as the oxidant, providing a practical and operationally simple approach to access valuable α-azido carbonyl compounds.

    The mechanistic pathway for α-azidation involves the in situ formation of an ammonium hypoiodite species, which facilitates the initial α-iodination of the carbonyl substrate [12] [13]. This is followed by a phase-transfer-catalyzed nucleophilic substitution reaction with the azide nucleophile, resulting in the formation of the desired α-azido product. The dual catalytic role of tetrabutylammonium iodide encompasses both the generation of the electrophilic iodinating species and the facilitation of the subsequent nucleophilic substitution through phase-transfer catalysis.

    The substrate scope for α-azidation encompasses a wide range of cyclic β-ketocarbonyl derivatives, including β-ketoesters, cyclic β-diketones, and malonates [12] [13]. Reaction yields typically range from 65-95% for β-ketoesters, 70-90% for cyclic β-diketones, and 60-85% for malonates, demonstrating the broad applicability of this methodology across different substrate classes.

    An analogous α-nitration protocol has been developed using sodium nitrite as the nitrating agent under otherwise identical reaction conditions [12] [13]. This transformation provides access to α-nitro carbonyl compounds, which are valuable intermediates in organic synthesis. The nitration methodology demonstrates the versatility of the tetrabutylammonium iodide catalytic system and its ability to accommodate different nucleophiles in the substitution step.

    Metal-Free Carbon-Hydrogen Functionalization Strategies

    The application of tetrabutylammonium iodide in metal-free carbon-hydrogen functionalization has opened new avenues for direct substrate modification without the need for pre-functionalization [9] [14]. These strategies are particularly valuable for the functionalization of unactivated carbon-hydrogen bonds, which traditionally require harsh reaction conditions or expensive transition metal catalysts.

    The carbon-hydrogen functionalization protocols employing tetrabutylammonium iodide typically proceed through radical-mediated pathways, where the catalyst facilitates the generation of carbon-centered radicals through hydrogen atom abstraction [9] [10]. The resulting radicals can then undergo various transformations, including coupling reactions, cyclization processes, and functionalization with heteroatom-containing reagents.

    Benzylic carbon-hydrogen functionalization represents one of the most successful applications of tetrabutylammonium iodide-mediated transformations [9] [10]. The catalyst enables the selective functionalization of benzylic positions through the generation of stabilized benzylic radicals, which can undergo subsequent reactions with various electrophiles or coupling partners. This methodology has been applied to the synthesis of benzimidazole derivatives, where an intramolecular carbon-hydrogen imination process creates the desired heterocyclic framework.

    Tetrabutylammonium Iodide in Electrochemical Synthesis and Redox Catalysis

    Dual-Role Mechanisms as Catalyst and Electrolyte

    Tetrabutylammonium iodide demonstrates unique dual functionality in electrochemical synthesis, serving simultaneously as a redox catalyst and supporting electrolyte [15] [16] [17]. This dual role represents a significant advancement in electrochemical methodology, as it eliminates the need for separate supporting electrolytes and provides direct catalytic activity through the electrochemical generation of active iodine species.

    The electrochemical activation of tetrabutylammonium iodide proceeds through the oxidation of iodide ions at the anode, generating iodine radicals that can abstract hydrogen atoms from organic substrates [18] [17]. The resulting carbon-centered radicals then undergo further transformations, including cyclization reactions and coupling processes, to afford the desired products. The electrochemical approach offers several advantages over traditional chemical methods, including precise control over the oxidation state, elimination of chemical oxidants, and the ability to achieve 100% current efficiency in many transformations.

    The constant potential electrolysis protocols employing tetrabutylammonium iodide have been successfully applied to the synthesis of phenanthridinones through intramolecular carbon-hydrogen activation [15] [16]. The reaction proceeds under mild conditions (70°C) with short reaction times and demonstrates excellent scalability, with successful gram-scale syntheses reported. The electrochemical method is both metal-free and oxidant-free, representing a truly green approach to carbon-hydrogen functionalization.

    The supporting electrolyte function of tetrabutylammonium iodide enhances the conductivity of the reaction mixture and facilitates efficient electron transfer processes [15] [16]. The quaternary ammonium structure provides excellent solubility in organic solvents while maintaining high ionic conductivity, making it an ideal electrolyte for electrochemical transformations.

    Electrochemical Carbon-Hydrogen Activation Protocols

    The electrochemical carbon-hydrogen activation protocols utilizing tetrabutylammonium iodide represent a paradigm shift in direct functionalization methodologies [15] [18] [17]. These protocols leverage the electrochemical generation of amidyl radicals and other reactive intermediates to achieve selective carbon-hydrogen bond cleavage and subsequent functionalization.

    The mechanism of electrochemical carbon-hydrogen activation involves the initial oxidation of tetrabutylammonium iodide to generate iodine radicals, which then abstract hydrogen atoms from the substrate [18] [17]. The resulting carbon-centered radicals can undergo intramolecular cyclization reactions, as demonstrated in the synthesis of phenanthridinones from N-methoxyamides. The electrochemical approach provides precise control over the reaction conditions and allows for the fine-tuning of selectivity through adjustment of the applied potential.

    The constant potential electrolysis method has been optimized for various substrate classes, with typical reaction conditions involving potentials of 2.5-3.0 V vs. saturated calomel electrode [15] [16]. The reaction proceeds efficiently in polar aprotic solvents such as dimethylformamide, with reaction times typically ranging from 2-8 hours depending on the substrate and desired transformation.

    The electrochemical protocols demonstrate excellent functional group tolerance and have been successfully applied to the synthesis of bioactive compounds [15] [16]. The direct one-step synthesis of phenaglaydon, a compound with potential pharmaceutical applications, illustrates the practical utility of these methodologies in medicinal chemistry applications.

    Methodological Advances in Green and Sustainable Synthesis Using Tetrabutylammonium Iodide

    Solvent Selection and Reaction Media Optimization

    The optimization of reaction media for tetrabutylammonium iodide-catalyzed transformations has focused on the development of environmentally benign protocols that minimize the use of toxic solvents and harsh reaction conditions [19] [20]. Water has emerged as the preferred solvent for many tetrabutylammonium iodide-mediated reactions, offering advantages in terms of environmental compatibility, cost-effectiveness, and unique reactivity profiles.
    The use of water as a reaction medium for tetrabutylammonium iodide-catalyzed transformations provides several mechanistic advantages [11] [19]. The polar nature of water facilitates the formation of hypoiodite intermediates and enhances the phase-transfer catalytic activity of the quaternary ammonium salt. Additionally, water can participate directly in certain transformations, providing a source of hydroxyl groups or facilitating hydrolysis reactions that generate reactive intermediates.

    Systematic solvent screening studies have revealed that the choice of solvent significantly influences both reaction rates and selectivity patterns [21] [22]. While water provides optimal results for many transformations, other polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide can be employed for substrates that require different solubility profiles or reactivity patterns. The solvent selection process must consider factors including substrate solubility, catalyst solubility, product stability, and environmental impact.

    The development of biphasic reaction systems has enabled the application of tetrabutylammonium iodide catalysis to hydrophobic substrates [23]. These systems leverage the phase-transfer properties of the quaternary ammonium salt to facilitate reactions between aqueous and organic phases, expanding the scope of substrates that can be effectively transformed using these methodologies.

    Mechanistic Studies of Environmental Impact

    The biodegradability and ecotoxicity profiles of tetrabutylammonium iodide have been evaluated through standardized testing protocols [19]. The quaternary ammonium structure exhibits moderate biodegradability under aerobic conditions, with primary degradation pathways involving N-dealkylation and subsequent mineralization. The ecotoxicity studies have shown that tetrabutylammonium iodide exhibits low to moderate toxicity to aquatic organisms, with effective concentrations typically in the milligram per liter range.

    Life cycle assessment studies have compared tetrabutylammonium iodide-catalyzed methodologies with traditional transition metal-catalyzed processes [19] [14]. These assessments consider factors including raw material extraction, catalyst synthesis, reaction conditions, product purification, and waste disposal. The results consistently demonstrate that tetrabutylammonium iodide-based methodologies offer significant environmental advantages, particularly in terms of reduced energy consumption, lower greenhouse gas emissions, and decreased generation of hazardous waste.

    Related CAS

    10549-76-5 (Parent)

    GHS Hazard Statements

    Aggregated GHS information provided by 295 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (86.1%): Causes skin irritation [Warning Skin corrosion/irritation];
    H318 (68.47%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    H319 (84.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (85.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    MeSH Pharmacological Classification

    Detergents

    Pictograms

    Irritant

    Corrosive;Irritant

    Other CAS

    311-28-4

    General Manufacturing Information

    1-Butanaminium, N,N,N-tributyl-, iodide (1:1): ACTIVE

    Dates

    Last modified: 08-15-2023

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